molecular formula C27H21N3O3S B2646008 N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922671-79-2

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2646008
CAS RN: 922671-79-2
M. Wt: 467.54
InChI Key: OUNWZXCCEDCMEP-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound. It has a molecular formula of C15H12N2O2S . The compound is related to the thiazole group, which is known for its diverse biological activities .


Synthesis Analysis

The compound can be synthesized through a series of reactions involving coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The compound has a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The compound is part of a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine . These compounds exhibited anti-cancer activity against various cancer cell lines .


Physical And Chemical Properties Analysis

The compound has a melting point of 236-238 °C . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated potent anticancer effects against several cell lines, including Colo205, U937, MCF7, and A549. Notably, it is particularly effective against Colo205 cells, with IC50 values ranging from 5.04 to 13 μM. One promising derivative, 20c , induces G2/M cell cycle arrest and significantly increases p53 levels in Colo205 cells. Additionally, it modulates key mitochondrial proteins (Bcl-2 and Bax), leading to apoptosis through caspase activation .

Corrosion Inhibition

While not directly related to its biological activity, studies have explored the corrosion inhibition properties of similar compounds. The presence of thiazole rings contributes to the formation of dense protective coatings on metal surfaces during adsorption, which could be relevant for practical applications .

Antibacterial and Antiviral Properties

Although specific data on this compound are limited, related benzothiazole derivatives have exhibited antibacterial and antiviral activity. Further investigation is warranted to explore its potential in these areas .

Future Directions

The compound and its related compounds have shown promising results in their anti-cancer activity . Further biological testing in in vivo colon cancer models can be considered as a future direction .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S/c1-32-21-14-15-23-25(17-21)34-27(29-23)30(18-19-9-7-8-16-28-19)26(31)22-12-5-6-13-24(22)33-20-10-3-2-4-11-20/h2-17H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNWZXCCEDCMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

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